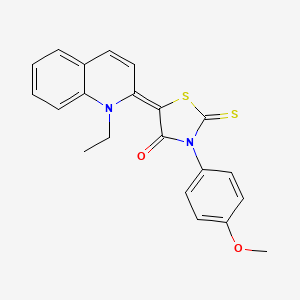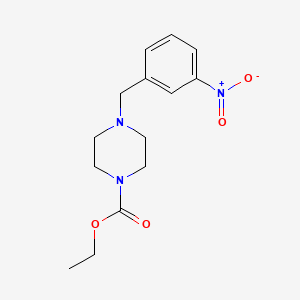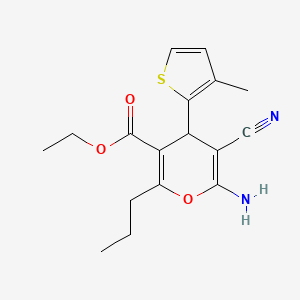![molecular formula C16H24BrNO6 B5139027 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research to study the biochemical and physiological effects of beta-adrenergic agonists on various biological systems.
Mécanisme D'action
The mechanism of action of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate involves the activation of beta-adrenergic receptors. Specifically, it is a selective agonist for the beta-2 adrenergic receptor subtype. The activation of these receptors leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological responses associated with beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate are primarily related to the activation of beta-adrenergic receptors. These effects include increased heart rate, bronchodilation, and increased glucose metabolism. In addition, beta-adrenergic agonists have been shown to have anti-inflammatory effects and may have potential therapeutic uses in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in lab experiments is its selectivity for the beta-2 adrenergic receptor subtype. This allows for more specific studies of the effects of beta-adrenergic activation on various biological systems. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous beta-adrenergic agonists. In addition, the use of beta-adrenergic agonists in lab experiments may not accurately reflect the effects of these compounds in vivo.
Orientations Futures
There are several future directions for the use of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in scientific research. One area of interest is the potential therapeutic uses of beta-adrenergic agonists in the treatment of various inflammatory diseases. In addition, there is ongoing research into the role of beta-adrenergic activation in various physiological processes such as exercise and metabolism. Finally, there is interest in developing more selective beta-adrenergic agonists that may have fewer side effects than current compounds.
Méthodes De Synthèse
The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate can be achieved through a multi-step process involving the reaction of various chemicals. The starting material for the synthesis is 4-bromophenol, which is reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to form N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.
Applications De Recherche Scientifique
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is commonly used in scientific research to study the effects of beta-adrenergic agonists on various biological systems. Beta-adrenergic agonists are a class of compounds that activate beta-adrenergic receptors, which are found in various tissues such as the heart, lungs, and skeletal muscle. The activation of these receptors leads to various physiological responses such as increased heart rate, bronchodilation, and increased glucose metabolism.
Propriétés
IUPAC Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-6-4-12(15)5-7-13;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKNPDKZKNXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)



![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)

![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)